molecular formula C18H21NO5 B2417092 methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 903189-70-8

methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2417092
CAS No.: 903189-70-8
M. Wt: 331.368
InChI Key: RSMYXCGIJZIZNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and employing continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

methyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired product formation .

Major Products

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For its potential antioxidant and anti-inflammatory properties.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. These mechanisms make it a promising candidate for developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-11-15(20)4-3-14-13(9-16(21)24-17(11)14)10-19-7-5-12(6-8-19)18(22)23-2/h3-4,9,12,20H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMYXCGIJZIZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCC(CC3)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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